molecular formula C12H18N2O4 B15010703 3,4-Bis(pivaloyl)furoxan

3,4-Bis(pivaloyl)furoxan

Katalognummer: B15010703
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: YSQYWYIWDAJVPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis(pivaloyl)furoxan is a heterocyclic compound that belongs to the class of furoxans It is characterized by the presence of two pivaloyl groups attached to the furoxan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(pivaloyl)furoxan typically involves the reaction of furoxan derivatives with pivaloyl chloride under specific conditions. One common method includes the use of a base such as pyridine to facilitate the acylation reaction. The reaction is usually carried out at low temperatures to prevent decomposition of the furoxan ring .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Bis(pivaloyl)furoxan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Bis(pivaloyl)furoxan has several scientific research applications:

Wirkmechanismus

The mechanism by which 3,4-Bis(pivaloyl)furoxan exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s structure allows it to bind to specific sites on target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Bis(pivaloyl)furoxan is unique due to the presence of pivaloyl groups, which impart specific chemical properties such as increased stability and reactivity under certain conditions. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C12H18N2O4

Molekulargewicht

254.28 g/mol

IUPAC-Name

1-[4-(2,2-dimethylpropanoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)9(15)7-8(14(17)18-13-7)10(16)12(4,5)6/h1-6H3

InChI-Schlüssel

YSQYWYIWDAJVPA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)C1=NO[N+](=C1C(=O)C(C)(C)C)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.